molecular formula C16H25NO5S2 B2506413 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide CAS No. 874788-07-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2506413
CAS RN: 874788-07-5
M. Wt: 375.5
InChI Key: PBASPLQKDNNZAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide”, has been synthesized and characterized as part of a study on G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Molecular Structure Analysis

While specific structural information for the requested compound is not available, a related compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The aforementioned study also discusses the chemical optimization of the related compound, which improved its potency, human liver microsome stability, and brain penetration in rats .

Scientific Research Applications

Mechanism of Action

The related compound acts as a GIRK channel activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-12(2)10-17(14-7-8-23(18,19)11-14)24(20,21)15-5-6-16(22-4)13(3)9-15/h5-6,9,12,14H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASPLQKDNNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxy-3-methylbenzenesulfonamide

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